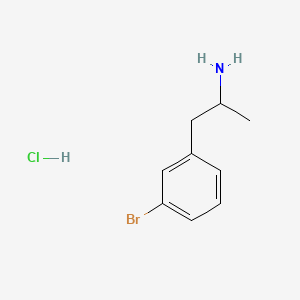

1-(3-bromophenyl)propan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

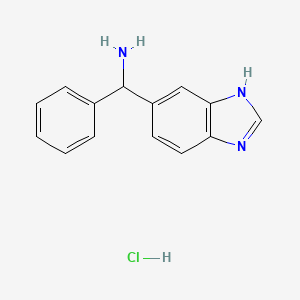

“1-(3-bromophenyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H13BrClN . It has a molecular weight of 250.56322 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

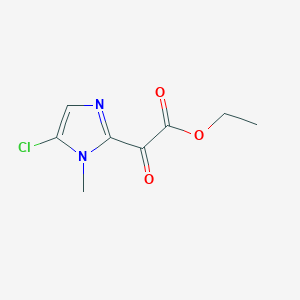

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(CC1=CC=CC(Br)=C1)N . The InChI key for this compound is ATRSAWXXYCBXLI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 214.10 and a molecular formula of C9H12BrN . The compound is non-combustible .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Stereoselective Synthesis of Enantioenriched Amines : A study by Mourelle-Insua et al. (2016) details the development of enzymatic strategies to synthesize enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a class of compounds related to 1-(3-bromophenyl)propan-2-amine hydrochloride. These compounds are precursors for antimicrobial agents like Levofloxacin (Ángela Mourelle-Insua, María López-Iglesias, V. Gotor, V. Gotor‐Fernández, 2016).

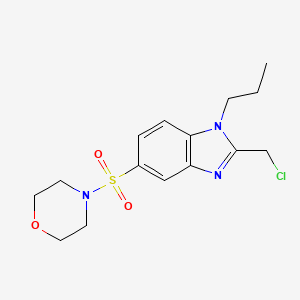

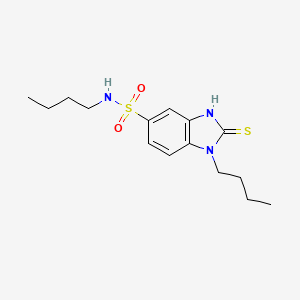

Synthesis of Benzimidazoles : Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from reactions involving o-Bromophenyl isocyanide, a compound related to this compound. This synthesis has implications for the development of various pharmaceutical compounds (A. Lygin, A. Meijere, 2009).

Inhibitory Effects and Neurological Studies

- Inhibition of Uptake into Serotonin Neurones : Fuller et al. (1978) conducted a study on a related compound, 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, which demonstrated potent antagonistic effects on serotonin depletion. This highlights the potential for this compound in neurological research (R. Fuller, H. Snoddy, K. Perry, F. Bymaster, D. Wong, 1978).

Material Science and Corrosion Inhibition

- Synthesis of Tertiary Amines and Corrosion Inhibition : Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including compounds structurally similar to this compound, for their use in inhibiting carbon steel corrosion. This application is significant in material science and engineering (G. Gao, C. Liang, Hua Wang, 2007).

Chemoselectivity and Catalysis

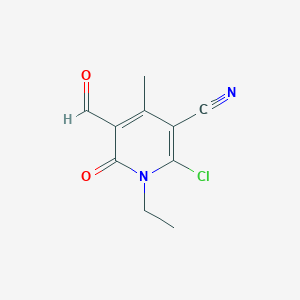

- Selective Amination of Polyhalopyridines : A study by Ji, Li, and Bunnelle (2003) discusses the catalysis involving compounds like this compound. This research has implications for chemoselective synthesis in organic chemistry (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

CO2 Capture

- Task-Specific Ionic Liquid for CO2 Capture : Bates et al. (2002) conducted a study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, a compound similar to this compound, for CO2 sequestration. This highlights its potential use in environmental applications (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, James H. Davis, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-bromophenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTKDPOKDRPBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)

![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)